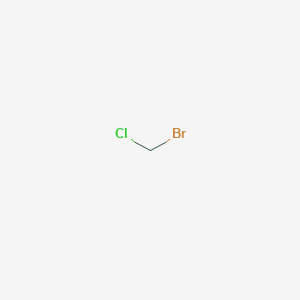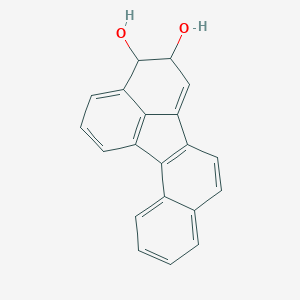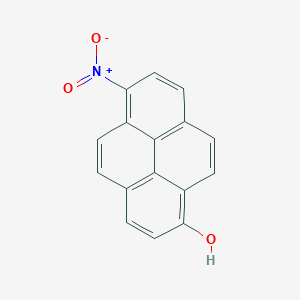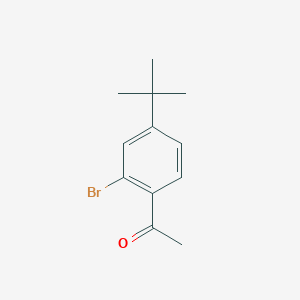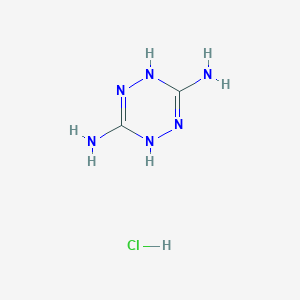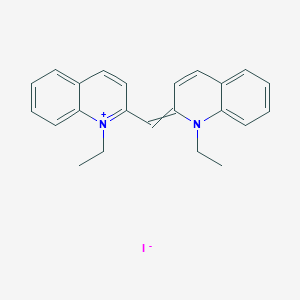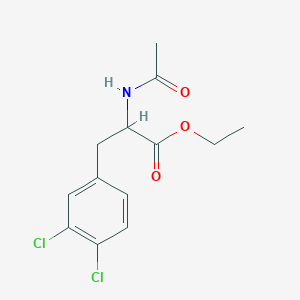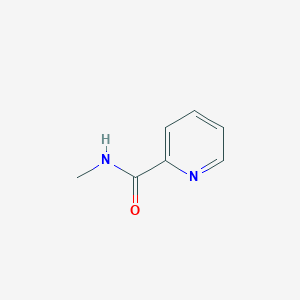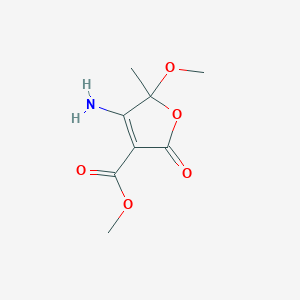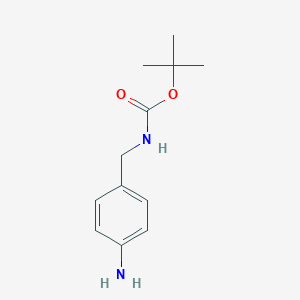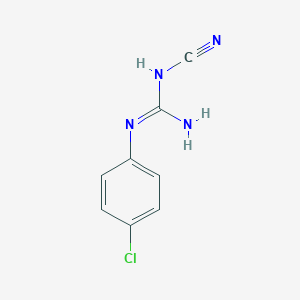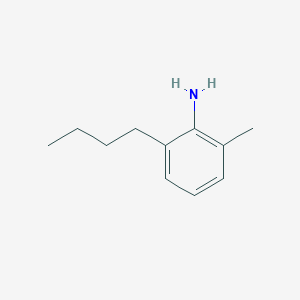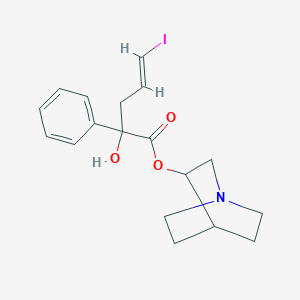
3-Quinuclidinyl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinuclidinyl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as QNB or BZ, and it has been used in a variety of experiments to investigate the mechanisms of action of certain drugs and to better understand the biochemical and physiological effects of various compounds.
作用机制
QNB acts as a competitive antagonist at the muscarinic acetylcholine receptor, which is a type of G protein-coupled receptor that is involved in a wide range of physiological processes. By binding to this receptor, QNB prevents the binding of acetylcholine, which is a neurotransmitter that is involved in the regulation of various bodily functions.
生化和生理效应
QNB has a number of biochemical and physiological effects, including the inhibition of acetylcholine release, the modulation of neurotransmitter release, and the alteration of ion channel activity. These effects can have significant impacts on the function of various bodily systems, including the cardiovascular, respiratory, and digestive systems.
实验室实验的优点和局限性
One of the primary advantages of using QNB in lab experiments is its well-characterized mechanism of action, which makes it a useful tool for investigating the function of the muscarinic acetylcholine receptor. However, there are also some limitations to using QNB, including its potential toxicity and the fact that it may not accurately reflect the effects of other compounds that target the receptor.
未来方向
There are a number of potential future directions for research involving QNB, including the development of new drugs that target the muscarinic acetylcholine receptor, the investigation of the role of this receptor in various disease states, and the development of new techniques for studying the function of G protein-coupled receptors. Additionally, further research is needed to better understand the potential limitations and risks associated with the use of QNB in lab experiments.
合成方法
The synthesis of QNB involves a series of chemical reactions that result in the formation of the final compound. The first step in the synthesis process is the preparation of 3-quinuclidinol, which is then reacted with alpha-phenylacetyl chloride to form 3-quinuclidinyl alpha-phenylacetate. This intermediate compound is then reacted with iodine and propenyl magnesium bromide to form the final product, 3-Quinuclidinyl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate.
科学研究应用
QNB has been used in a variety of scientific research applications, including studies of the central nervous system, the cardiovascular system, and the immune system. One of the primary uses of QNB is in the investigation of the mechanisms of action of certain drugs, particularly those that target the muscarinic acetylcholine receptor.
属性
CAS 编号 |
147612-55-3 |
|---|---|
产品名称 |
3-Quinuclidinyl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate |
分子式 |
C18H22INO3 |
分子量 |
427.3 g/mol |
IUPAC 名称 |
1-azabicyclo[2.2.2]octan-3-yl (E)-2-hydroxy-5-iodo-2-phenylpent-4-enoate |
InChI |
InChI=1S/C18H22INO3/c19-10-4-9-18(22,15-5-2-1-3-6-15)17(21)23-16-13-20-11-7-14(16)8-12-20/h1-6,10,14,16,22H,7-9,11-13H2/b10-4+ |
InChI 键 |
MMUQVFDMUDOFSH-ONNFQVAWSA-N |
手性 SMILES |
C1CN2CCC1C(C2)OC(=O)C(C/C=C/I)(C3=CC=CC=C3)O |
SMILES |
C1CN2CCC1C(C2)OC(=O)C(CC=CI)(C3=CC=CC=C3)O |
规范 SMILES |
C1CN2CCC1C(C2)OC(=O)C(CC=CI)(C3=CC=CC=C3)O |
同义词 |
1-azabicyclo(2.2.2) oct-3-yl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate 1-azabicyclo(2.2.2)oct-3-yl 2-hydroxy-2-(1-iodo-1-propen-3-yl)-2-phenylacetate 3-quinuclidinyl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate IQNP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



